molecular formula C₁₆H₁₈N₆O B560606 2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One CAS No. 1013098-90-2

2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One

Cat. No. B560606
CAS RN: 1013098-90-2
M. Wt: 310.35
InChI Key: VMGMCPMGGFUNMP-UHFFFAOYSA-N
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Description

The compound “2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One” is a chemical compound with potential applications in organic synthesis . It is also mentioned as an important intermediate in the preparation of Janus kinase inhibitors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Additionally, a JAK1 selective inhibitor was synthesized based on a core scaffold similar to the compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrido[2,3-d]pyrimidin-7(8h)-one core with various substituents. The compound includes a cyclopentyl group, a methyl group, and a 1H-pyrazol-4-yl group .

Scientific Research Applications

  • Antimicrobial Activity : Some derivatives have been synthesized and shown to exhibit pronounced antimicrobial properties, especially when linked with specific moieties like the 3,5-dimethyl-1H-pyrazol-1-yl group (Sirakanyan et al., 2021).

  • Insecticidal and Antibacterial Potential : Derivatives of this compound have been prepared and evaluated for their insecticidal activity against Pseudococcidae insects and for antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

  • Impurities in Pharmaceutical Products : The compound has been linked to impurities in palbociclib, a drug used for breast cancer treatment. A study developed a method for the separation and determination of potential impurities in palbociclib (Ma et al., 2016).

  • Antifungal and Antibacterial Pharmacophore Sites : Derivatives of this compound have been synthesized and identified with antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

  • Histone Lysine Demethylase Inhibitors : Derivatives have been found to be potent inhibitors of JmjC histone N-methyl lysine demethylase (KDM), suggesting potential applications in epigenetics (Bavetsias et al., 2016).

  • Anti-Tubercular Evaluation : Compounds based on this structure have been synthesized and evaluated for activity against mycobacterium tuberculosis, indicating potential in treating tuberculosis (Vavaiya et al., 2022).

  • Anticancer Agents : Several studies have focused on synthesizing derivatives as potential anticancer agents, showing promising results against various cancer cell lines (Hafez et al., 2016; Elzahabi et al., 2018).

  • Antiviral Activity : Some derivatives have shown in vitro antiviral activity against herpes simplex virus type-1, suggesting potential uses in antiviral therapies (Tantawy et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its potential as an intermediate in the synthesis of Janus kinase inhibitors . Additionally, more research could be conducted to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.

properties

IUPAC Name

2-amino-8-cyclopentyl-4-methyl-6-(1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-9-12-6-13(10-7-18-19-8-10)15(23)22(11-4-2-3-5-11)14(12)21-16(17)20-9/h6-8,11H,2-5H2,1H3,(H,18,19)(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGMCPMGGFUNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCCC3)C4=CNN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-6-bromo-8-cyclopentyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one (100 mg, 0.31 mmol), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxy late 110 mg, 1.2 equiv), dichlorobis(triphenylphosphine)palladium(II) (6.5 mg, 009 mmol), DMF (2 mL) in a 10 mL microwave vial was added potassium carbonate (3 M, 0.8 mL). The solution was degassed with N2 for 10 min before being capped and heated in the microwave reactor for 10 min at 120° C. Once complete, the reaction was diluted with 1 N NaOH (10 mL) and EtOAc (50 mL). The EtOAc layer was washed with 3N HCl, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product was submitted for chromatography purification. the title compound was obtained in (62.5 mg, 65% yield).
Name
2-amino-6-bromo-8-cyclopentyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
6.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
65%

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